

IUPAC name for C₁₀H₉NO quinolinone isomer

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Compound of Interest

Compound Name: 4-Methylquinolin-2-ol

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An In-depth Technical Guide to the C₁₀H₉NO Quinolinone Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary

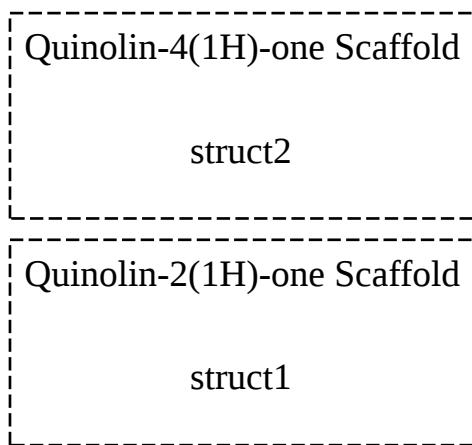
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. The molecular formula C₁₀H₉NO represents a class of quinolinone isomers, typically methylquinolinones, which serve as critical intermediates and foundational moieties in drug discovery. This guide provides a comprehensive technical overview of these isomers, beginning with the systematic IUPAC nomenclature essential for unambiguous scientific communication. We delve into the practical synthesis of a representative isomer, offering a field-proven experimental protocol. Furthermore, this document establishes a framework for the analytical validation of these structures through modern spectroscopic techniques and discusses their broader applications in medicinal chemistry. This guide is intended to serve as an authoritative resource for researchers engaged in synthetic chemistry and drug development.

Part 1: Systematic IUPAC Nomenclature of C₁₀H₉NO Quinolinone Isomers

The unambiguous naming of chemical structures is fundamental to scientific integrity and reproducibility. According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature for heterocyclic systems like quinolinone follows a defined set of rules that ensures any given name corresponds to a single, unique structure.[\[1\]](#)[\[2\]](#)

The core of a quinolinone is a bicyclic C_9H_7NO structure. The formula $C_{10}H_9NO$ is derived by the addition of a methyl group ($—CH_3$) to this core. The position of the carbonyl group and the methyl substituent dictates the specific isomer and its corresponding IUPAC name. The two primary quinolinone scaffolds are quinolin-2(1H)-one and quinolin-4(1H)-one, where the (1H) designation specifies the location of the indicated hydrogen atom on the nitrogen, which is necessary to satisfy valence.

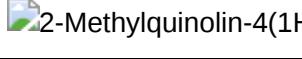
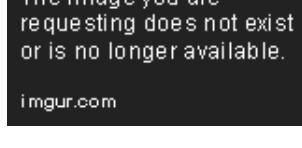
The numbering of the quinolinone ring system begins at the nitrogen atom (position 1) and proceeds around the heterocyclic ring first, then through the carbocyclic ring.



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Caption: Core numbering of quinolin-2(1H)-one and quinolin-4(1H)-one scaffolds.

Below is a summary of common $C_{10}H_9NO$ quinolinone isomers and their preferred IUPAC names.

Structure	Preferred IUPAC Name	Other Names
 The image you are requesting does not exist or is no longer available. imgur.com	4-Methylquinolin-2(1H)-one	4-Methyl-2-quinolone
 The image you are requesting does not exist or is no longer available. imgur.com	1-Methylquinolin-4(1H)-one	N-Methyl-4-quinolone
 The image you are requesting does not exist or is no longer available. imgur.com	2-Methylquinolin-4(1H)-one	2-Methyl-4-quinolone
 The image you are requesting does not exist or is no longer available. imgur.com	8-Methylquinolin-2(1H)-one	8-Methyl-2-quinolone

Part 2: Synthesis of a Representative Isomer: 4-Methylquinolin-2(1H)-one

The synthesis of quinolinone derivatives can be achieved through several classic name reactions. The Camps cyclization is a robust and direct method for producing substituted quinolin-2(1H)-ones from o-acylaminoacetophenones. The choice of this method is based on its reliability and the relative accessibility of the starting materials.

Principle of the Camps Cyclization

The reaction proceeds via an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base. The mechanism involves the formation of an enolate which then attacks the amide carbonyl group, followed by cyclization and dehydration to yield the quinolinone ring system.[3]

Detailed Experimental Protocol: Synthesis of 4-Methylquinolin-2(1H)-one

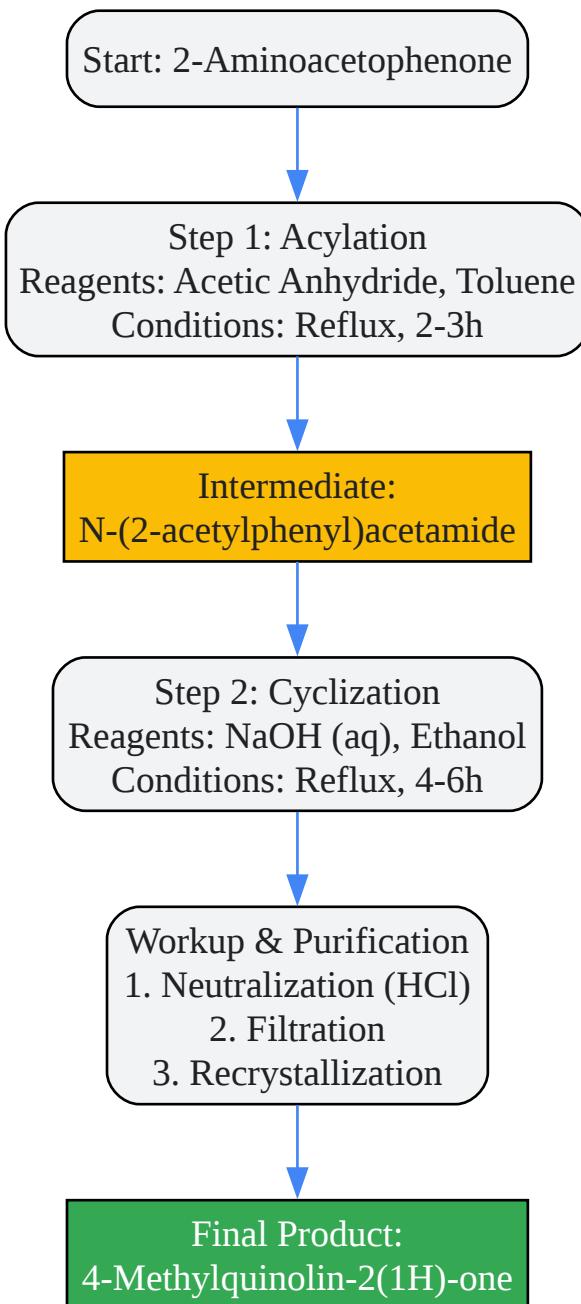
This protocol describes a typical laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Acylation of 2-Aminoacetophenone

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminoacetophenone (1.0 eq) and a suitable solvent such as toluene.
- **Reagent Addition:** Slowly add acetic anhydride (1.1 eq). The reaction is exothermic.
- **Reaction:** Heat the mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. The product, N-(2-acetylphenyl)acetamide, may precipitate. If not, the solvent can be removed under reduced pressure. The crude product is often pure enough for the next step but can be recrystallized from ethanol if necessary.

Step 2: Intramolecular Cyclization

- **Setup:** In a 100 mL round-bottom flask, dissolve the crude N-(2-acetylphenyl)acetamide from the previous step in ethanol.
- **Base Addition:** Add a solution of sodium hydroxide (2.0 eq) in water. The use of a strong base is critical to facilitate the deprotonation and subsequent enolate formation required for cyclization.
- **Reaction:** Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Workup and Purification:**
 - Cool the reaction mixture and neutralize with concentrated hydrochloric acid. This will precipitate the crude 4-methylquinolin-2(1H)-one.
 - Collect the solid by vacuum filtration and wash with cold water.
 - The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.



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Caption: Experimental workflow for the synthesis of 4-Methylquinolin-2(1H)-one.

Part 3: Spectroscopic Characterization and Validation

Structural confirmation of the synthesized product is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the target molecule.

- Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For 4-methylquinolin-2(1H)-one, the spectrum will be dominated by a strong absorption band for the amide C=O (lactam) stretch, typically around $1650\text{-}1670\text{ cm}^{-1}$, and a broad N-H stretch around $3000\text{-}3400\text{ cm}^{-1}$.^[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework.^{[5][6][7]}
 - ^1H NMR: Will show distinct signals for the aromatic protons, the methyl group protons (a singlet around 2.4-2.6 ppm), and a characteristic downfield singlet for the vinyl proton on the heterocyclic ring. The N-H proton often appears as a broad singlet at a high chemical shift.
 - ^{13}C NMR: Will show a signal for the carbonyl carbon around 160-170 ppm, signals for the aromatic and vinyl carbons in the 115-150 ppm range, and a signal for the methyl carbon around 20 ppm.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For $\text{C}_{10}\text{H}_9\text{NO}$, the molecular ion peak (M^+) should be observed at an m/z value corresponding to its molecular weight (159.19 g/mol).

Technique	Expected Data for 4-Methylquinolin-2(1H)-one	Purpose
IR Spectroscopy	~1660 cm ⁻¹ (C=O, lactam); ~3100 cm ⁻¹ (N-H, broad)	Functional Group Identification
¹ H NMR	δ ~2.5 ppm (s, 3H, -CH ₃); δ ~6.3 ppm (s, 1H, C3-H); δ 7.2-7.8 ppm (m, 4H, Ar-H); δ ~11.5 ppm (br s, 1H, N-H)	Structural Elucidation
¹³ C NMR	δ ~20 ppm (-CH ₃); δ ~115-145 ppm (Ar-C, C3); δ ~162 ppm (C=O)	Carbon Skeleton Confirmation
Mass Spec (EI)	m/z = 159 [M ⁺]	Molecular Weight Verification

Part 4: Applications in Medicinal Chemistry and Drug Development

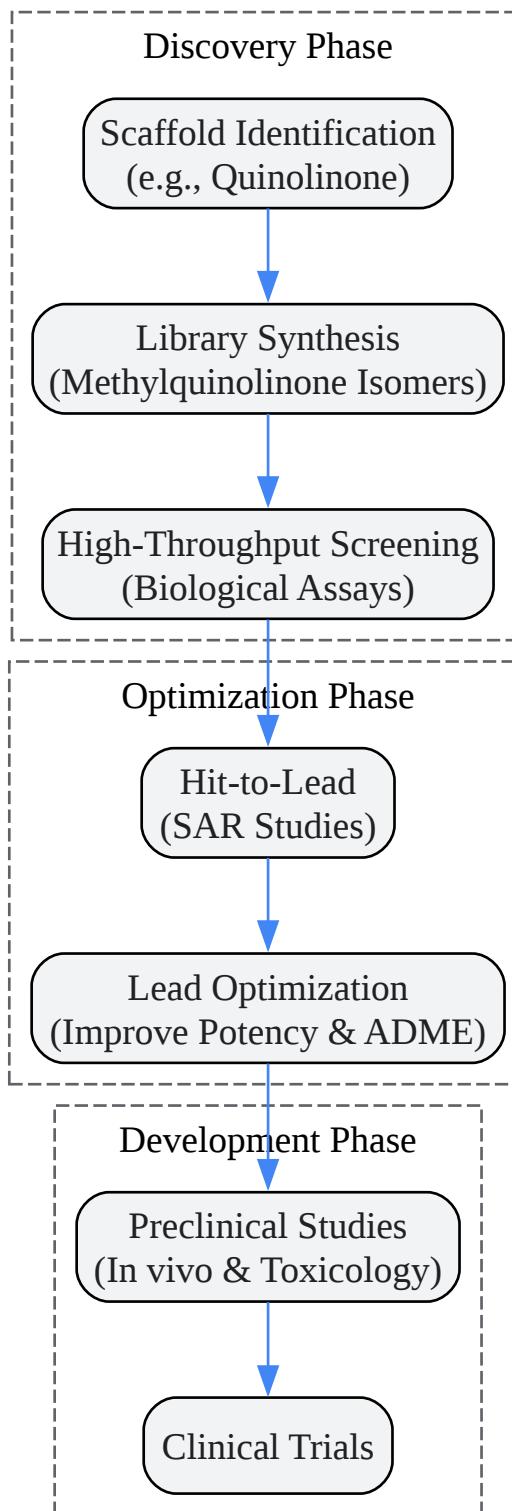
The quinolinone scaffold is of immense interest to the pharmaceutical industry due to its versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.^{[8][9][10]} The methyl group in C₁₀H₉NO isomers can serve as a crucial structural element for tuning the molecule's steric and electronic properties, thereby influencing its binding affinity to biological targets.

Derivatives of methylquinolinones have been investigated for various therapeutic applications:

- **Antimicrobial Agents:** The quinolone core is famous for its role in antibiotics like ciprofloxacin. Modifications on the core, including methylation, can generate new derivatives with potential activity against resistant bacterial strains.^[11]
- **Anticancer Research:** Many kinase inhibitors used in cancer therapy feature heterocyclic cores. Quinolinone derivatives have been synthesized and tested as inhibitors of various protein kinases involved in cell proliferation and survival pathways.^[10]
- **CNS Receptor Antagonists:** Certain quinolinone derivatives have shown activity as antagonists at central benzodiazepine receptors, indicating their potential for development as

neurological drugs.[\[12\]](#)

The development process for a new drug candidate based on a quinolinone scaffold follows a structured pipeline, from initial discovery to preclinical and clinical trials.



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Caption: High-level workflow for drug discovery based on a privileged scaffold.

Conclusion

The $C_{10}H_9NO$ quinolinone isomers represent a fundamentally important class of molecules in organic synthesis and medicinal chemistry. A mastery of their systematic IUPAC nomenclature is essential for clear scientific discourse. The synthetic routes, such as the Camps cyclization, provide reliable access to these scaffolds, while a multi-technique spectroscopic approach ensures their structural integrity. The proven and potential pharmacological activities of these compounds underscore their continued relevance in the quest for novel therapeutics, solidifying the quinolinone core as a truly privileged structure in drug development.

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